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molecular formula C10H19O4P B8716620 3-Oxo-cyclohexylphosphonic Acid Diethylester

3-Oxo-cyclohexylphosphonic Acid Diethylester

Cat. No. B8716620
M. Wt: 234.23 g/mol
InChI Key: FFRCHPAMGNLFNU-UHFFFAOYSA-N
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Patent
US04208344

Procedure details

Diethyl 5-oxocyclohexanephosphonate (B.Pt. 142°-3° C./0.2 mm) was prepared by the base catalysed addition of diethylphosphite to 2-cyclohexen-1-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([O-:8])[O:5][CH2:6][CH3:7])[CH3:2].[C:9]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH:11]=[CH:10]1>>[O:15]=[C:9]1[CH2:14][CH:13]([P:4]([O:5][CH2:6][CH3:7])(=[O:8])[O:3][CH2:1][CH3:2])[CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1CCCC(C1)P(OCC)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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